

# K02288: A Comprehensive Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **K02288**

Cat. No.: **B612290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**K02288** is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP) type I receptors.[1][2][3] This technical guide provides an in-depth overview of its selectivity profile, detailing its activity against various kinases and its impact on cellular signaling pathways.

## Quantitative Selectivity Data

The inhibitory activity of **K02288** has been quantified against a panel of kinases, demonstrating high affinity for BMP type I receptors.

## Table 1: Inhibitory Activity (IC<sub>50</sub>) of K02288 against BMP Receptors

| Target       | IC <sub>50</sub> (nM) |
|--------------|-----------------------|
| ALK2 (ACVR1) | 1.1[1][2][3]          |
| ALK1         | 1.8[1][2][3]          |
| ALK6         | 6.4[1][2][3]          |
| ALK3         | 34.4[2]               |
| ActRIIA      | 220[2]                |
| ALK4         | 302[2]                |
| ALK5         | 321[2]                |

## Table 2: Kinome-Wide Selectivity of K02288

A broader screening of **K02288** against a panel of 200-250 recombinant human kinases revealed a favorable selectivity profile.[4][5][6][7] At a concentration of 0.1  $\mu$ M, **K02288** showed greater than 50% inhibition against only ABL and ARG (ABL2).[5] At a higher concentration of 1  $\mu$ M, only six additional kinases were inhibited by more than 50%. [5] This indicates a high degree of selectivity for the BMP type I receptors over the wider kinome.

## Mechanism of Action and Signaling Pathway

**K02288** functions as an ATP-mimetic inhibitor, binding to the kinase hinge region of BMP type I receptors like ALK2.[5][8] This binding prevents the phosphorylation of downstream signaling molecules, specifically Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1][4][5][9] Notably, **K02288** does not significantly affect the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway, which proceeds through Smad2/3 phosphorylation.[4][6][9]



[Click to download full resolution via product page](#)

**Caption:** K02288 inhibits the canonical BMP signaling pathway.

# Experimental Protocols

The selectivity profile of **K02288** has been established through a series of key experiments.

## In Vitro Kinase Assay

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **K02288** against purified kinases.

**Methodology:** Recombinant human kinase domains are incubated with a specific substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or luminescence-based methods. To determine the  $IC_{50}$ , the assay is performed with varying concentrations of **K02288**. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the  $IC_{50}$  value is calculated from the dose-response curve. For broader selectivity profiling, this assay is performed across a large panel of kinases.[5][6][7][10]



[Click to download full resolution via product page](#)

**Caption:** Workflow for in vitro kinase inhibition assay.

## Cellular Smad Phosphorylation Assay (Western Blot)

Objective: To assess the ability of **K02288** to inhibit BMP-induced Smad phosphorylation in a cellular context.

Methodology: A suitable cell line, such as C2C12 cells, is treated with varying concentrations of **K02288** before stimulation with a BMP ligand (e.g., BMP4 or BMP9).[1][5][8][9] After a defined incubation period, the cells are lysed, and the total protein is extracted. The levels of phosphorylated Smad1/5/8 and total Smad1/5/8 are then determined by Western blotting using specific antibodies. The reduction in the ratio of phosphorylated Smad to total Smad in the presence of **K02288** indicates its inhibitory activity in cells.[5][9]

## BMP Response Element (BRE) Luciferase Reporter Assay

Objective: To quantify the inhibition of BMP-induced transcriptional activity by **K02288**.

Methodology: Cells are transiently transfected with a reporter plasmid containing a BMP response element (BRE) driving the expression of a luciferase gene.[5][9] The cells are then pre-treated with different concentrations of **K02288**, followed by stimulation with a BMP ligand. The transcriptional activity of the BRE is quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence in the presence of **K02288** indicates inhibition of the BMP signaling pathway.[5][9]

In summary, **K02288** is a highly selective inhibitor of BMP type I receptors, with a well-characterized mechanism of action and a favorable kinase-wide selectivity profile. This makes it a valuable chemical probe for studying BMP signaling and a potential starting point for the development of therapeutics for diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. confluencediscovery.com [confluencediscovery.com]
- To cite this document: BenchChem. [K02288: A Comprehensive Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612290#what-is-the-selectivity-profile-of-k02288\]](https://www.benchchem.com/product/b612290#what-is-the-selectivity-profile-of-k02288)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)